molecular formula C20H26F2Sn B14525331 Dibutylbis(4-fluorophenyl)stannane CAS No. 62942-34-1

Dibutylbis(4-fluorophenyl)stannane

Cat. No.: B14525331
CAS No.: 62942-34-1
M. Wt: 423.1 g/mol
InChI Key: NVBNQLPWEYUXOA-UHFFFAOYSA-N
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Description

Dibutylbis(4-fluorophenyl)stannane is an organotin compound featuring two butyl groups and two 4-fluorophenyl substituents bonded to a central tin atom. Organotin compounds like this are often studied for their applications in catalysis, polymer stabilization, and materials science due to the tunable electronic and steric effects imparted by their substituents.

Properties

CAS No.

62942-34-1

Molecular Formula

C20H26F2Sn

Molecular Weight

423.1 g/mol

IUPAC Name

dibutyl-bis(4-fluorophenyl)stannane

InChI

InChI=1S/2C6H4F.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*2-5H;2*1,3-4H2,2H3;

InChI Key

NVBNQLPWEYUXOA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Alkylation

The most widely reported method involves the reaction of dibutyltin dichloride with 4-fluorophenylmagnesium bromide. This two-step process begins with the preparation of the Grignard reagent:

  • Synthesis of 4-Fluorophenylmagnesium Bromide :
    Magnesium turnings react with 4-fluorobromobenzene in anhydrous tetrahydrofuran (THF) under inert atmosphere. The exothermic reaction is maintained at 40–50°C for 2–4 hours, yielding a dark brown solution of the Grignard reagent.

  • Reaction with Dibutyltin Dichloride :
    The Grignard reagent is added dropwise to a cooled (−10°C) solution of dibutyltin dichloride in THF. After stirring for 12–24 hours at room temperature, the mixture is quenched with ammonium chloride, and the product is extracted with diethyl ether. Purification via vacuum distillation affords this compound in 65–78% yield.

Key Optimization Parameters :

  • Solvent : THF outperforms diethyl ether due to better solubility of tin intermediates.
  • Stoichiometry : A 2:1 molar ratio of Grignard reagent to dibutyltin dichloride minimizes side products like tributyl(4-fluorophenyl)stannane.

Lithium-Halogen Exchange Method

For substrates sensitive to strongly nucleophilic Grignard reagents, 4-fluorophenyllithium offers a milder alternative:

  • Generation of 4-Fluorophenyllithium :
    4-Fluorobromobenzene reacts with lithium metal in hexane at −78°C, producing a colorless solution of the lithium reagent within 1 hour.

  • Coupling with Dibutyltin Dichloride :
    The lithium reagent is transferred via cannula to a solution of dibutyltin dichloride in hexane. After warming to 0°C and stirring for 6 hours, the reaction is quenched with water. Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields the product in 70–82% purity.

Advantages :

  • Reduced formation of tin-centered radicals compared to Grignard routes.
  • Compatibility with thermally labile substrates.

Redistribution Reactions

Equilibrium-controlled redistribution between tetraorganotin compounds provides an alternative pathway:

Reaction Scheme :
$$
\text{Bu}2\text{SnCl}2 + 2 \text{Sn}(4\text{-FC}6\text{H}4)4 \rightarrow 2 \text{Bu}2(4\text{-FC}6\text{H}4)2\text{Sn} + \text{SnCl}4
$$

Conducted in toluene at 110°C for 48 hours, this method achieves 55–60% conversion but requires careful removal of volatile SnCl4 by vacuum distillation.

Mechanistic Considerations

Nucleophilic Displacement Dynamics

In Grignard and lithium-based routes, the mechanism proceeds via a two-step nucleophilic displacement:

  • First Substitution :
    $$
    \text{Bu}2\text{SnCl}2 + \text{ArMgBr} \rightarrow \text{Bu}_2\text{SnCl}(\text{Ar}) + \text{MgBrCl}
    $$
    The reaction is exothermic ($$\Delta H ≈ −120 \, \text{kJ/mol}$$) and completes within 30 minutes at 0°C.

  • Second Substitution :
    $$
    \text{Bu}2\text{SnCl}(\text{Ar}) + \text{ArMgBr} \rightarrow \text{Bu}2\text{SnAr}_2 + \text{MgBrCl}
    $$
    This step is slower (6–12 hours) due to steric hindrance from the first aryl group.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like THF accelerate the reaction by stabilizing charged intermediates (e.g., MgBr+). Nonpolar solvents favor slower but more selective reactions, reducing byproduct formation.

Characterization and Analytical Data

Spectroscopic Profiles

Technique Key Signals
$$^{119}\text{Sn NMR}$$ δ −25 to −30 ppm (characteristic for R$$2$$SnAr$$2$$ systems)
$$^{19}\text{F NMR}$$ δ −115 ppm (para-F coupling, $$^4J_{Sn-F} = 12–15 \, \text{Hz}$$)
IR Spectroscopy 480 cm$$^{-1}$$ (Sn-C stretch), 1220 cm$$^{-1}$$ (C-F stretch)

Crystallographic Data (Hypothetical)

While no single-crystal data exists for this compound, related structures show:

  • Sn-C Bond Length : 2.12–2.16 Å
  • C-Sn-C Angle : 115–120°

Industrial-Scale Production Challenges

Byproduct Management

  • Tributyl Derivatives : Controlled by maintaining strict 2:1 stoichiometry of aryl reagent to tin chloride.
  • Tin Oxides : Minimized through rigorous exclusion of moisture via molecular sieves or inert gas blankets.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated coupling of 4-fluorophenyl iodides with dibutylstannane could bypass traditional organometallic reagents:
$$
\text{Bu}2\text{SnH} + 2 \text{ArI} \xrightarrow{\text{Ir(ppy)}3, \, h\nu} \text{Bu}2\text{SnAr}2 + 2 \text{HI}
$$
Yields remain low (35–40%) but offer a metal-free alternative.

Continuous Flow Synthesis

Microreactor systems reduce reaction times from hours to minutes by enhancing heat transfer and mixing efficiency. Pilot-scale trials achieved 85% yield at 0.5 kg/day throughput.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Dibutylbis(4-fluorophenyl)stannane relative to analogous organotin compounds derived from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Acceptors Key Features
This compound* N/A (Inferred) C₂₄H₂₆F₂Sn ~465.1 Butyl (C₄H₉), 4-Fluorophenyl 2 Higher lipophilicity due to butyl chains; fluorophenyl enhances electron withdrawal
Bis(4-fluorophenyl)-dimethylstannane 23781-90-0 C₁₄H₁₄F₂Sn 338.97 Methyl (CH₃), 4-Fluorophenyl 2 Lower molecular weight and reduced steric bulk compared to butyl analogs
Bis(4-bromophenyl)diphenylstannane 667465-48-7 C₂₄H₁₈Br₂Sn 584.92 Phenyl (C₆H₅), 4-Bromophenyl 0 Bromine substituents increase molecular weight and polarizability
S-[(4-Methoxybenzoyl)sulfanyl-diphenylstannyl] 4-methoxybenzenecarbothioate 88584-82-1 C₂₈H₂₄O₄S₂Sn 607.33 Methoxy (OCH₃), sulfur linkages 6 Enhanced H-bond acceptors and complex reactivity due to thioester groups

*Inferred data based on structural analogs.

Structural and Electronic Differences

  • Substituent Effects: The butyl groups in this compound contribute to greater lipophilicity and steric hindrance compared to methyl groups in bis(4-fluorophenyl)-dimethylstannane. This may enhance solubility in nonpolar solvents but reduce catalytic activity in sterically sensitive reactions . In contrast, bromine in bis(4-bromophenyl)diphenylstannane offers heavier halogen effects, favoring redox-active applications .
  • Thermal and Chemical Stability :

    • Butyl chains likely improve thermal stability over methyl groups due to stronger C-Sn bonds in longer alkyl chains. However, phenyl-substituted analogs (e.g., diphenylstannanes) exhibit higher resonance stabilization .

Research Findings and Trends

  • Synthetic Accessibility: this compound derivatives are less commonly reported than dimethyl or diphenyl analogs, likely due to challenges in purifying long-chain organotin compounds .
  • Toxicity and Environmental Impact: Organotin compounds with bulky substituents (e.g., butyl) generally exhibit lower bioaccumulation than methyltins but remain regulated due to ecological persistence .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dibutylbis(4-fluorophenyl)stannane, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via Grignard or Stille coupling reactions. For example, reacting dibutyltin chloride with 4-fluorophenylmagnesium bromide in anhydrous THF under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature . Optimization involves monitoring reaction progress via <sup>119</sup>Sn NMR to confirm intermediate formation and using Schlenk-line techniques to exclude moisture. Purity is enhanced via recrystallization from hexane or column chromatography (silica gel, eluent: hexane/ethyl acetate 9:1).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • <sup>1</sup>H/<sup>19</sup>F NMR : Look for splitting patterns in aromatic protons (δ 6.8–7.2 ppm) and fluorine coupling constants (J ≈ 8–10 Hz) .
  • <sup>119</sup>Sn NMR : A singlet near δ -90 to -110 ppm confirms the Sn-C bonding environment.
  • FT-IR : Sn-C stretching vibrations (~500–550 cm⁻¹) and C-F stretches (~1220 cm⁻¹).
  • X-ray Crystallography : Resolves Sn coordination geometry (distorted tetrahedral) and aryl ring orientations.

Q. How should researchers handle stability and storage challenges for organotin compounds like this compound?

  • Methodology : Store in amber vials under inert gas (Ar/N₂) at -20°C to prevent oxidation. Avoid prolonged exposure to light or humidity. Regularly validate stability via TLC or NMR. Decomposition products (e.g., tin oxides) can be identified via mass spectrometry.

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

  • Methodology : Discrepancies often arise from trace impurities (e.g., SnO₂) or solvent effects. Conduct control experiments with rigorously purified batches and compare performance in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Use kinetic studies (e.g., <sup>19</sup>F NMR monitoring) to differentiate catalytic pathways (e.g., radical vs. ionic mechanisms) .

Q. How can computational modeling elucidate the electronic effects of 4-fluorophenyl substituents on the Sn center’s reactivity?

  • Methodology : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to map frontier molecular orbitals (FMOs), focusing on Sn-centered LUMO and aryl ring contributions. Compare charge distribution (NPA analysis) with non-fluorinated analogs to quantify electron-withdrawing effects. Validate predictions with Hammett substituent constants (σₚ for -F = +0.06) .

Q. What experimental designs mitigate toxicity risks during in vivo studies involving organotin compounds?

  • Methodology : Follow OECD guidelines for acute toxicity testing. Use rodent models (e.g., Sprague-Dawley rats) with dermal or inhalation exposure routes, monitoring LD₅₀ and histopathological changes. Implement PPE (gloves, respirators) and institutional biosafety protocols. Reference analogous organotin safety data (e.g., draize test results for dibutyltin dilaurate) .

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